imidazo[1,2-a][1,3,5]triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a][1,3,5]triazin-2-amine is a heterocyclic compound that features a fused ring system combining an imidazole ring with a triazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a][1,3,5]triazin-2-amine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the Iodine-mediated annulation, where 2-amino-1,3,5-triazines react with various ketones under the influence of iodine to form the desired imidazo[1,2-a][1,3,5]triazine derivatives . The reaction conditions often involve heating the reactants in a suitable solvent such as acetonitrile.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the Iodine-mediated annulation method suggests its potential for industrial application. The straightforward nature of the reaction and the availability of starting materials make it a viable option for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a][1,3,5]triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.
Scientific Research Applications
Imidazo[1,2-a][1,3,5]triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a][1,3,5]triazin-2-amine involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit specific enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in drug development.
1,3,5-Triazine: A simpler triazine compound with various industrial applications.
Uniqueness: Imidazo[1,2-a][1,3,5]triazin-2-amine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for biological activity make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
2567502-39-8 |
---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.